molecular formula C19H18N2O8S B2509944 2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate CAS No. 361179-69-3

2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate

Cat. No.: B2509944
CAS No.: 361179-69-3
M. Wt: 434.42
InChI Key: RSYXAVWGPLQNAR-UHFFFAOYSA-N
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Description

“2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate” is a chemical compound. It has a linear formula of C20H19NO7 and a molecular weight of 385.377 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C20H19NO7 . For a more detailed analysis, a crystallographic study or computational modeling would be required, which is beyond my current capabilities.

Scientific Research Applications

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving o-nitrochlorobenzenes and methanethiolates, catalyzed by triethylamine or pyridine, have been utilized to prepare a series of substituted methyl-o-nitrophenylsulfides. These compounds have been characterized by their NMR spectra, indicating the potential of such reactions in synthesizing complex sulfide-containing molecules for various applications in organic synthesis and potentially drug development (Dudová et al., 2002).

Synthesis of Bicyclic Sultams

The treatment of N-(dibromopropyl)- and N-(dibromobutyl)(methoxycarbonyl)methanesulfanilides with potassium carbonate in DMF yields methyl 3-aryl-2,2-dioxo-2-thia-3-azabicyclo[n.1.0]alkane-1-carboxylates, demonstrating a method for synthesizing bicyclic sultams. This process could be relevant for developing novel compounds with potential pharmacological activities (Rassadin et al., 2009).

Development of Benzofuran and Benzothiophene Derivatives

A general route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes has been reported, showcasing the broad functional group tolerance of the reactions involved. This highlights the versatility of such compounds in synthesizing materials for electronic applications or as intermediates in pharmaceutical chemistry (Sheng et al., 2014).

Electrochemical Behavior in Organic Synthesis

The electrochemical behavior of certain dihydropyridines in protic medium has been explored, leading to the synthesis of amino-benzonaphtyridine N-oxides and cyclic hydroxamic acids. Such studies are crucial for understanding the electrochemical properties of organic compounds, which can be applied in developing novel synthetic methodologies or in the design of electrochemically active materials (David et al., 1995).

Innovative Synthetic Routes to Benzofuran Derivatives

A novel synthetic approach towards benzofuran-2-yl-methanamine derivatives has been developed, utilizing ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method highlights the potential for creating diverse benzofuran derivatives that could serve as key intermediates in pharmaceutical synthesis or in the study of material science (Schlosser et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for this compound are not clear from the available information. It’s part of a collection of rare and unique chemicals provided to early discovery researchers , so it may have potential applications in various fields of research.

Mechanism of Action

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O8S/c1-12-18(19(22)28-9-8-27-2)16-10-13(6-7-17(16)29-12)20-30(25,26)15-5-3-4-14(11-15)21(23)24/h3-7,10-11,20H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYXAVWGPLQNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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